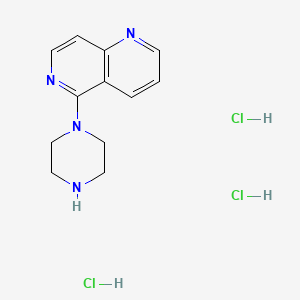

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is a chemical compound with the CAS Number: 1171412-23-9 . It has a molecular weight of 250.73 and its IUPAC name is 5-(1-piperazinyl)[1,6]naphthyridine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4.ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 250.73 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Serotonin 5-HT3 Receptor Antagonists

5-Piperazin-1-yl-1,6-naphthyridine derivatives have been explored as potential serotonin 5-HT3 receptor antagonists. A study by Mahesh et al. (2004) involved synthesizing a series of these compounds, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which exhibited favorable 5-HT3 receptor antagonism in the Guinea pig ileum. This suggests a potential application in targeting serotonin receptors for various therapeutic purposes (Mahesh, Perumal, & Pandi, 2004).

Synthesis and Structural Analysis

5-Piperazin-1-yl-1,6-naphthyridine compounds have been synthesized for various applications. Parvez et al. (2004) described the crystal structure of a compound with a similar structure, highlighting its potential for detailed structural analysis and applications in materials science or medicinal chemistry (Parvez, Arayne, Sultana, & Siddiqi, 2004).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied. Gan et al. (2003) synthesized novel compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, and analyzed their fluorescence spectra. This research opens pathways for the use of such compounds in fluorescence-based applications and photochemistry (Gan, Chen, Chang, & Tian, 2003).

Antimicrobial and Antibacterial Properties

Research into the antimicrobial and antibacterial properties of compounds related to 5-Piperazin-1-yl-1,6-naphthyridine has been conducted. Verma and Singh (2015) explored the synthesis and antimicrobial studies of metal complexes bearing a piperazine substituent, which could lead to potential applications in combating bacterial infections (Verma & Singh, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYVJYIHEQUBMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)

![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)

![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2364845.png)

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)